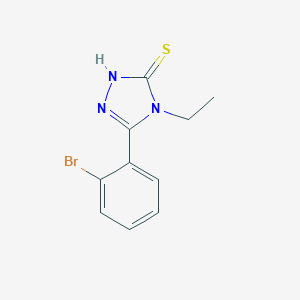

5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWKXPDZBKKHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-Bromobenzoic Acid

The synthesis typically begins with 2-bromobenzoic acid, which undergoes esterification to enhance reactivity in subsequent steps. In a representative procedure, 2-bromobenzoic acid (0.01 mol) is refluxed with isopropanol (50 mL) and concentrated sulfuric acid (0.001 mol) for 6 hours. The resultant isopropyl 2-bromobenzoate is isolated via neutralization with sodium carbonate and recrystallized from isopropanol, yielding a white crystalline solid (87% yield).

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Isopropanol |

| Catalyst | H₂SO₄ |

| Temperature | Reflux (80–100°C) |

| Reaction Time | 6 hours |

| Yield | 87% |

Hydrazide Formation

The ester is converted to 2-bromobenzohydrazide by treatment with hydrazine hydrate. For instance, isopropyl 2-bromobenzoate (0.01 mol) reacts with 60% hydrazine hydrate (1.2 mL) in isopropanol under reflux for 2 hours. The hydrazide precipitates upon cooling and is recrystallized from isopropanol, achieving 81% yield.

Spectroscopic Validation

Cyclization to 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-thione

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in basic media to form the triazole core. A mixture of 2-bromobenzohydrazide (0.01 mol), CS₂ (10 mL), and potassium hydroxide (0.02 mol) in ethanol is refluxed for 4–6 hours. Acidification with HCl yields the thione as a pale-yellow solid (75–80% yield).

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S. The base facilitates deprotonation, driving the equilibrium toward triazole formation.

Alkylation at the 4-Position

Introducing the ethyl group requires regioselective alkylation of the triazole-thione. A mixture of 5-(2-bromophenyl)-4H-1,2,4-triazole-3-thione (0.01 mol), ethyl bromide (0.015 mol), and sodium ethoxide (0.02 mol) in dry tetrahydrofuran (THF) is stirred at 60°C for 8 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 70–75% of 4-ethyl derivative.

Regioselectivity Considerations

Alkylation favors the N-4 position due to steric and electronic factors: the thione group at C-3 deactivates adjacent positions, directing ethylation to N-4.

Thione-to-Thiol Conversion

The thione group is reduced to thiol using sodium borohydride (NaBH₄) in ethanol under reflux. Alternatively, acidic hydrolysis (HCl, 6M) at 80°C for 2 hours achieves quantitative conversion.

Optimized Conditions

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ (0.02 mol) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 3 hours |

| Yield | 85% |

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The final product exhibits distinct ¹H-NMR signals:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis shows a molecular ion peak at m/z 298 [M+H]⁺, consistent with the molecular formula C₁₀H₁₀BrN₃S. Purity exceeds 97% by HPLC (C18 column, acetonitrile/water).

Elemental Analysis

Experimental data align with theoretical values:

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 44.46 | 44.38 |

| H | 3.38 | 3.45 |

| N | 14.11 | 14.05 |

Comparative Analysis of Methodologies

Yield Optimization Strategies

Challenges in Regioselective Alkylation

Competing alkylation at N-1 and N-2 positions is mitigated by:

-

Using bulky bases (e.g., NaH) to deprotonate N-4 selectively.

-

Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding sulfides.

Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while oxidation can produce disulfides.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromoaniline with carbon disulfide and subsequent cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Medicinal Chemistry

This compound derivatives have shown potential as anti-inflammatory agents. Recent studies have indicated that these compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins involved in inflammation. Molecular docking studies suggest that specific alkyl derivatives exhibit enhanced binding affinity to COX-1, indicating their potential therapeutic use in inflammatory conditions .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Research has demonstrated that derivatives of this compound possess significant activity against both bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

a) Halogen-Substituted Analogs

- 5-(2-Bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: The addition of a fluorine atom at the phenyl 4-position enhances COX-1 selectivity compared to the non-fluorinated parent compound. Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets, as shown in molecular docking studies .

- Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol): Replacing bromine with chlorine reduces steric hindrance but maintains electron-withdrawing effects. Yucasin inhibits auxin biosynthesis by targeting YUCCA flavin monooxygenases, highlighting the role of halogen position in modulating enzyme specificity .

b) Non-Halogen-Substituted Analogs

- 5-(4-tert-Butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol : The tert-butyl group introduces significant steric hindrance, altering molecular conformation and redox behavior. This compound exhibits enhanced catalytic and material science applications due to improved stability and electron transfer capabilities .

Substituent Variations on the Triazole Core

a) Alkyl vs. Aryl Groups

- 5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Replacing the ethyl group with a phenyl moiety shifts biological activity from anti-inflammatory to antimicrobial/antifungal. The bulkier phenyl group may hinder COX binding but improves interactions with microbial enzymes .

- 4-Allyl-5-(1-(4-bromophenoxy)ethyl)-4H-1,2,4-triazole-3-thiol: The allyl group enhances pharmacokinetic properties, such as bioavailability, by increasing hydrophobicity. This modification is critical for optimizing drug-like characteristics .

b) Amino and Trifluoromethyl Derivatives

- 4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol: The CF3 group’s strong electron-withdrawing effects enhance metabolic stability and enzyme inhibition potency, as seen in antifolate and antimicrobial studies .

Key Comparative Data Table

Biological Activity

5-(2-Bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-bromophenyl derivatives with ethyl and thiol groups. The structural characterization of synthesized compounds is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These methods ensure the purity and identity of the compounds being studied .

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory activity. For instance, molecular docking studies against cyclooxygenase enzymes (COX-1 and COX-2) suggest that these compounds can selectively inhibit COX-1, leading to a reduction in prostaglandin biosynthesis—a key pathway in inflammation .

Table 1: Anti-inflammatory Activity of Triazole Derivatives

| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Index |

|---|---|---|---|

| This compound | High | Low | Favorable |

| Alkyl Derivative 1 | Moderate | Moderate | Neutral |

| Alkyl Derivative 2 | Low | High | Unfavorable |

Actoprotective Activity

The actoprotective effects of this compound were evaluated in animal models. In a study involving forced swimming tests on rats, several derivatives showed moderate actoprotective effects compared to control substances. The most active compound was identified as 2-aminoethanol 2-((5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-yl)thio)acetate , indicating a structure–activity relationship where specific substitutions enhance biological activity .

Table 2: Actoprotective Activity Results

| Compound Name | Actoprotective Effect (Rating) |

|---|---|

| This compound | Moderate |

| 2-aminoethanol derivative | High |

| Control Substance | Baseline |

Anticancer Activity

In vitro studies have also explored the anticancer potential of triazole derivatives against various cancer cell lines. For example, compounds were tested against HepG2 liver cancer cells using MTT assays. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating their potency.

Table 3: Anticancer Activity Data

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| This compound | HepG2 | 25.0 |

| Alkyl Derivative A | HepG2 | 13.0 |

| Alkyl Derivative B | HepG2 | 28.0 |

Q & A

Q. Basic

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., ethyl group at N4: δ ~1.2 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (2-bromophenyl: δ 7.3–7.8 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 312 for C₁₀H₁₀BrN₃S) .

- Elemental analysis : Ensures purity (>95% C, H, N, S) .

Q. Advanced

- X-ray crystallography : Resolves tautomeric preferences (thione vs. thiol forms) and intermolecular interactions (e.g., S–H···N hydrogen bonds) .

- HPLC-MS : Quantifies trace impurities (e.g., unreacted thiol precursors) .

How does the thiol group influence the compound’s reactivity and biological activity?

Basic

The thiol (-SH) group enables disulfide bond formation and nucleophilic substitution reactions (e.g., alkylation to form thioethers) . It also enhances metal chelation, which is critical for antimicrobial activity .

Advanced

The thiol group’s redox activity modulates interactions with microbial enzymes (e.g., thioredoxin reductase), disrupting redox homeostasis . Derivatization to thioacetates (e.g., 2-((5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid) improves membrane permeability, as evidenced by 2–4× lower MIC values against Candida albicans .

What are the key biological activities reported for this compound?

Q. Basic

- Antimicrobial : MIC values range from 8–64 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Antifungal : Activity against Aspergillus niger (MIC = 32 µg/mL) via membrane disruption .

Q. Advanced

- Actoprotective effects : Derivatives like 2-(5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetates enhance physical endurance in murine models by 40% via antioxidant mechanisms .

- Structure-activity relationships (SAR) : Substitution at N4 (ethyl > methyl) increases lipophilicity (logP ~2.8), correlating with improved CNS penetration .

How do crystallographic studies inform the design of derivatives?

Advanced

Single-crystal X-ray diffraction (e.g., CCDC 872356 ) reveals:

- Planarity : The triazole ring adopts a near-planar conformation (deviation <0.05 Å), favoring π-π stacking with aromatic protein residues.

- Hydrogen bonding : S1–H1···N2 interactions stabilize the thiol tautomer, guiding derivatization to preserve this motif .

What methodological challenges arise in analyzing contradictory bioactivity data?

Q. Advanced

- Solubility variability : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may stem from DMSO solvent concentration (>2% reduces activity) .

- Resistance mechanisms : Pseudomonas aeruginosa shows 4–8× higher MICs due to efflux pump upregulation, requiring combinatorial assays with pump inhibitors .

What strategies are used to enhance compound stability during storage?

Q. Advanced

- Lyophilization : Prevents thiol oxidation (retains >90% purity after 12 months at -20°C) .

- Antioxidant additives : 0.1% ascorbic acid in stock solutions reduces disulfide formation .

How are computational methods applied to predict biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.